2-Chloro-4-(furan-2-YL)phenol
Description
This compound combines a phenol core substituted with a chlorine atom at the 2-position and a furan-2-yl group at the 4-position.
Properties
IUPAC Name |
2-chloro-4-(furan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDREEWWKCUQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685814 | |
| Record name | 2-Chloro-4-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-06-6 | |
| Record name | 2-Chloro-4-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(furan-2-YL)phenol typically involves the chlorination of 4-(furan-2-YL)phenol. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the phenol ring in the presence of a chlorinating agent such as thionyl chloride or sulfuryl chloride. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(furan-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-(furan-2-YL)phenol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols or furan derivatives.
Scientific Research Applications
2-Chloro-4-(furan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-4-(furan-2-YL)phenol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Chloro-4-(furan-2-YL)phenol, including halogenated aromatic rings, phenolic groups, or heterocyclic substituents. Key differences in substituents, physical properties, and applications are highlighted.
2-Chloro-4-(methylsulfonyl)phenol (CAS 20945-65-7)
- Molecular Formula : C₇H₇ClO₃S
- Molar Mass : 206.65 g/mol
- Boiling Point : 390.371°C at 760 mmHg .
- Key Features :
(2-Chloro-4-methoxyphenyl)(furan-2-yl)methanol (CAS 1247644-00-3)
- Molecular Formula : C₁₂H₁₁ClO₃
- Molar Mass : 238.67 g/mol .
- Key Features: Substituted with a methoxy group (-OCH₃) at the 4-position and a furan-2-yl-methanol group. The methanol (-CH₂OH) side chain increases hydrophilicity compared to phenol derivatives. Potential applications in asymmetric synthesis or catalysis due to its chiral center .
2-Chloro-4-(4-Chlorophenoxy) Phenacyl Bromide
- Molecular Formula: Not explicitly stated, but inferred as C₁₄H₁₀BrCl₂O₂ (based on synthesis steps) .
- Key Features: Contains a phenoxy group (-O-C₆H₄-Cl) and a brominated ketone (phenacyl bromide). Synthesized via Friedel-Crafts acylation and nucleophilic substitution, indicating reactivity at the ketone position . Likely used as an intermediate in agrochemicals or pharmaceuticals.
2-Chloro-4-(furan-2-yl)pyrimidine (CAS 124959-28-0)
- Molecular Formula : C₈H₅ClN₂O
- Key Features: Replaces the phenol ring with a pyrimidine ring, altering electronic properties. Potential use in medicinal chemistry due to the pyrimidine scaffold .
Comparative Analysis Table
Key Research Findings
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -SO₂CH₃ in ) increase thermal stability and boiling points.
Synthetic Pathways: Halogenated phenols (e.g., ) are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ or KOH.
Safety Considerations: Brominated derivatives (e.g., phenacyl bromide in ) may pose higher toxicity risks compared to non-halogenated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
